(4S)-4-Ethyl-1,3-oxazolidine-2-thione
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Overview
Description
(4S)-4-Ethyl-1,3-oxazolidine-2-thione is an organic compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Ethyl-1,3-oxazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often require a base, such as sodium hydroxide, and the process is carried out under reflux to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Ethyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4S)-4-Ethyl-1,3-oxazolidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its unique structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-4-Ethyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-Isopropyl-2-oxazolidinone
- (4S,5S)-1,2-dithiane-4,5-diol
Uniqueness
(4S)-4-Ethyl-1,3-oxazolidine-2-thione is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur in its ring structure. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not observed in similar compounds.
Properties
CAS No. |
94238-48-9 |
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Molecular Formula |
C5H9NOS |
Molecular Weight |
131.20 g/mol |
IUPAC Name |
(4S)-4-ethyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C5H9NOS/c1-2-4-3-7-5(8)6-4/h4H,2-3H2,1H3,(H,6,8)/t4-/m0/s1 |
InChI Key |
IUQNMFMYZBLMEV-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@H]1COC(=S)N1 |
Canonical SMILES |
CCC1COC(=S)N1 |
Origin of Product |
United States |
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